Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-

Nucleophilic substitution Synthetic methodology Nitroimidazooxazole

Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- (CAS 73332-80-6) is a heterocyclic building block belonging to the nitroimidazooxazole class, a scaffold associated with antitubercular and antileishmanial agents such as delamanid and CGI 17341. This specific derivative features a chloromethyl group at the 2-position of the partially saturated oxazole ring, rendering it a versatile electrophilic handle for nucleophilic substitution reactions.

Molecular Formula C6H6ClN3O3
Molecular Weight 203.58 g/mol
CAS No. 73332-80-6
Cat. No. B3357475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-
CAS73332-80-6
Molecular FormulaC6H6ClN3O3
Molecular Weight203.58 g/mol
Structural Identifiers
SMILESC1C(OC2=NC=C(N21)[N+](=O)[O-])CCl
InChIInChI=1S/C6H6ClN3O3/c7-1-4-3-9-5(10(11)12)2-8-6(9)13-4/h2,4H,1,3H2
InChIKeyAQUMABWVUSQAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- (CAS 73332-80-6): A Functionalizable Nitroimidazooxazole Scaffold for Targeted Synthesis and Procurement


Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- (CAS 73332-80-6) is a heterocyclic building block belonging to the nitroimidazooxazole class, a scaffold associated with antitubercular and antileishmanial agents such as delamanid and CGI 17341 [1]. This specific derivative features a chloromethyl group at the 2-position of the partially saturated oxazole ring, rendering it a versatile electrophilic handle for nucleophilic substitution reactions [2]. Its physicochemical profile—including a calculated density of 1.871 g/cm³, boiling point of 400.0 °C (760 mmHg), and a molecular weight of 203.58 g/mol—defines its handling and storage requirements .

Why 2-Alkyl or 6-Bromo Analogs Cannot Replace 73332-80-6 in Derivatization Workflows


Within the 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole series, substitution at the 2-position directly governs downstream synthetic utility and biological target engagement [1]. Compounds such as 2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole (CAS 73332-79-3) or the antitubercular 2-ethyl derivative CGI 17341 possess inert alkyl groups that preclude further modular functionalization. Conversely, the 6-bromo-2-methyl analogue (CAS 2095190-33-1) enables cross-coupling at the 6-position but leaves the 2-position unfunctionalized [2]. The chloromethyl group in 73332-80-6 uniquely combines a reactive electrophilic center with the bioreducible 5-nitroimidazole core, enabling late-stage diversification via SN reactions with phenols, thiophenols, and amines while preserving the intact nitroimidazooxazole bicyclic framework [3].

Quantitative Differentiation of 2-(Chloromethyl)-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole (73332-80-6) from Structural Analogs


Chloromethyl vs. Methyl at 2-Position: Electrophilic Reactivity Enabling Nucleophilic Displacement

The chloromethyl substituent in 73332-80-6 undergoes SN reactions with phenols, thiophenols, and amines, whereas the 2-methyl analogue (CAS 73332-79-3) is inert under identical conditions [1]. This reactivity difference is structural: the C–Cl bond in the chloromethyl group is susceptible to nucleophilic attack, while the C–CH₃ bond in the methyl congener is not.

Nucleophilic substitution Synthetic methodology Nitroimidazooxazole

Chloromethyl vs. Bromine at 6-Position: Orthogonal Functionalization Strategy

The 6-bromo-2-methyl analogue (CAS 2095190-33-1) enables Suzuki–Miyaura or Sonogashira cross-coupling at C6, but the 2-methyl group remains unfunctionalizable [1]. In contrast, 73332-80-6 provides a reactive chloromethyl handle at C2 while bearing an unsubstituted C6 position. This orthogonal reactivity profile allows sequential or simultaneous modification at two distinct sites on the nitroimidazooxazole core, a strategic advantage for structure–activity relationship (SAR) exploration.

Orthogonal reactivity Palladium-catalyzed cross-coupling Scaffold diversification

Nitro Group Regioisomerism: 5-Nitro vs. 6-Nitro Positioning Distinguishes Biological Reduction Potential

The 5-nitro substitution pattern in 73332-80-6 distinguishes it from the 6-nitro series that includes delamanid and pretomanid (PA-824). The 2-ethyl-6-nitro congener CGI 17341 exhibited MIC values of 0.1–0.3 µg/mL against drug-susceptible and multidrug-resistant M. tuberculosis, with a 50% effective dose (ED50) of 7.7 mg/kg in murine TB models [1]. While direct potency data for 73332-80-6 are not available, the 5-nitro regioisomer class is known to undergo bioreduction at distinct reduction potentials and generates different reactive intermediates, which can influence both antimicrobial spectrum and mutagenic liability [2].

Bioreduction Nitroimidazole SAR Antitubercular

Physicochemical Profile: Density and Boiling Point for Purification and Scale-Up Planning

The calculated density of 1.871 g/cm³ and boiling point of 400.0 °C at 760 mmHg for 73332-80-6 distinguish it from the 2-methyl analog (CAS 73332-79-3), which has a substantially lower molecular weight (169.14 vs. 203.58 g/mol) and expectedly lower boiling point . These data inform solvent selection for reactions, distillation conditions, and safety margins during scale-up. The compound is characterized by a diagnostic ¹H NMR spectrum in DMSO-d₆ (available in the KnowItAll spectral library) [1].

Physicochemical characterization Process chemistry Sourcing specifications

Procurement-Driven Application Scenarios for 2-(Chloromethyl)-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole (73332-80-6)


Late-Stage Diversification of Nitroimidazooxazole Libraries via SN Displacement

Medicinal chemistry teams exploring SAR around the 2-position of the nitroimidazooxazole core can utilize 73332-80-6 as a key intermediate. The chloromethyl group reacts with phenols, thiophenols, and primary/secondary amines under mild basic conditions (K₂CO₃, DMF or acetone), enabling parallel synthesis of diverse analogs without de novo scaffold construction [1]. This contrasts with the 2-methyl or 2-ethyl analogs, which require lengthier de novo routes for each new 2-substituted derivative.

Synthesis of DNDI-VL-2098 and Delamanid Analogs with Modified C2 Linkers

In the context of neglected tropical disease drug discovery, the chloromethyl group serves as a precursor for introducing extended phenoxy or piperidine-based linkers at C2, mimicking the pharmacophoric elements of delamanid (OPC-67683) and the preclinical candidate DNDI-VL-2098. The compound’s 5-nitro regioisomerism offers a complementary pharmacophore to the 6-nitro clinical candidates, potentially addressing differential resistance mechanisms observed in M. tuberculosis and Leishmania spp. [2].

Orthogonal Dual-Functionalization Strategy for Chemical Biology Probes

Researchers developing activity-based probes or affinity reagents can exploit the orthogonal reactivity of 73332-80-6: nucleophilic displacement at the C2 chloromethyl for linker attachment, followed by palladium-catalyzed cross-coupling at C6 (after bromination) to introduce reporter tags or affinity handles. This sequential strategy is not feasible with mono-functional analogs such as 6-bromo-2-methyl or 2-methyl-5-nitro derivatives, which lack a second reactive site [3].

Process Chemistry Feasibility Assessment for Scale-Up

For process chemists evaluating the scalability of nitroimidazooxazole-based routes, the defined boiling point (400.0 °C) and density (1.871 g/cm³) of 73332-80-6 provide critical parameters for distillation design, solvent compatibility assessment, and safety calorimetry. The availability of a reference ¹H NMR spectrum (DMSO-d₆) facilitates in-process control and impurity profiling during kilogram-scale campaigns [4].

Quote Request

Request a Quote for Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.